(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl) N-ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MCL-431 is a chemical compound known for its role as an inhibitor of the myeloid cell leukemia 1 protein. This protein is a member of the B-cell lymphoma 2 family and is involved in the regulation of apoptosis, or programmed cell death. Overexpression of myeloid cell leukemia 1 protein is often observed in various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MCL-431 typically involves the use of fragment-based methods and structure-based design. One common synthetic route includes the coupling of indole-2-carboxylic acids with various reagents under specific conditions. For example, a solution of 6-chloro-3-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-1H-indole-2-carboxylic acid in dichloromethane is reacted with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 4-dimethylaminopyridine .
Industrial Production Methods: Industrial production of MCL-431 involves large-scale synthesis using automated flash column chromatography and high-performance liquid chromatography for purification. The process ensures high purity and yield, making it suitable for further research and development .
Chemical Reactions Analysis
Types of Reactions: MCL-431 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
MCL-431 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions and the regulation of apoptosis.
Biology: Helps in understanding the mechanisms of cell death and survival, particularly in cancer cells.
Medicine: Potential therapeutic agent for treating cancers that overexpress myeloid cell leukemia 1 protein.
Industry: Used in the development of new drugs and therapeutic agents targeting apoptosis pathways
Mechanism of Action
MCL-431 exerts its effects by inhibiting the myeloid cell leukemia 1 protein, which is an anti-apoptotic protein. This inhibition prevents the protein from binding to pro-apoptotic proteins, thereby promoting apoptosis in cancer cells. The molecular targets involved include the B-cell lymphoma 2 family proteins, and the pathways affected are primarily the mitochondrial apoptotic pathways .
Comparison with Similar Compounds
Venetoclax: Another inhibitor of the B-cell lymphoma 2 family proteins, used in the treatment of chronic lymphocytic leukemia.
Navitoclax: Targets multiple B-cell lymphoma 2 family proteins and is used in various cancer therapies.
Uniqueness of MCL-431: MCL-431 is unique in its high specificity for the myeloid cell leukemia 1 protein, making it a potent inhibitor with fewer off-target effects compared to other similar compounds. Its structure allows for effective binding and inhibition of the myeloid cell leukemia 1 protein, which is crucial for its therapeutic potential .
Properties
Molecular Formula |
C20H28N2O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl) N-ethylcarbamate |
InChI |
InChI=1S/C20H28N2O2/c1-3-21-19(23)24-15-8-7-14-12-18-16-6-4-5-9-20(16,17(14)13-15)10-11-22(18)2/h7-8,13,16,18H,3-6,9-12H2,1-2H3,(H,21,23) |
InChI Key |
ZNJDUQHDGFWNKK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.